

# In-Depth Technical Guide: TASP0433864 (CAS 1431980-60-7)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | TASP0433864 |           |
| Cat. No.:            | B611173     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

TASP0433864 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2). As a non-agonist modulator, it enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to therapeutic intervention in neurological and psychiatric disorders characterized by excessive glutamatergic neurotransmission. This document provides a comprehensive overview of the preclinical pharmacology of TASP0433864, including its in vitro and in vivo activity, mechanism of action, and detailed experimental protocols. All quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visually represented.

### **Core Compound Information**



| Parameter         | Value                                                                                                     |
|-------------------|-----------------------------------------------------------------------------------------------------------|
| Compound Name     | TASP0433864                                                                                               |
| CAS Number        | 1431980-60-7                                                                                              |
| Chemical Name     | (2S)-2-[(4-tert-butylphenoxy)methyl]-5-methyl-<br>2,3-dihydroimidazo[2,1-b][1,3]oxazole-6-<br>carboxamide |
| Molecular Formula | C18H23N3O3                                                                                                |
| Molecular Weight  | 329.39 g/mol                                                                                              |

# Mechanism of Action: mGlu2 Receptor Positive Allosteric Modulation

**TASP0433864** acts as a positive allosteric modulator at the mGlu2 receptor, a Gαi/o-coupled G-protein coupled receptor (GPCR). Presynaptically located mGlu2 receptors function as autoreceptors, and their activation leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and a subsequent reduction in glutamate release. **TASP0433864** binds to a topographically distinct site from the glutamate binding site, inducing a conformational change in the receptor that potentiates the affinity and/or efficacy of glutamate. This allosteric modulation enhances the natural, physiological control of glutamate release, rather than causing a constant and widespread activation of the receptor.

### **Signaling Pathway**





Click to download full resolution via product page

Caption: mGlu2 Receptor Signaling Pathway.

# In Vitro Pharmacology Quantitative Data Summary



| Assay                  | Species | EC <sub>50</sub> (nM) | Efficacy                                                                                                                    | Notes                                                   |
|------------------------|---------|-----------------------|-----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------|
| mGlu2 PAM<br>Activity  | Human   | 199                   | -                                                                                                                           | Measured as potentiation of glutamate-induced response. |
| mGlu2 PAM<br>Activity  | Rat     | 206                   | -                                                                                                                           | Measured as potentiation of glutamate-induced response. |
| [³⁵S]GTPγS<br>Binding  | Rat     | -                     | Leftward and upward shift in glutamate concentration-response curve                                                         | Indicates positive<br>allosteric<br>modulation.         |
| Off-Target<br>Activity | -       | -                     | Negligible activity at other mGlu receptors (including mGlu3) and other common neurotransmitter receptors and transporters. | High selectivity for the mGlu2 receptor.                |

## **Experimental Protocols**

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGlu2 receptors.
- Methodology: A functional assay measuring the potentiation of a submaximal concentration of glutamate (EC<sub>20</sub>) on intracellular signaling (e.g., calcium mobilization or inhibition of forskolin-induced cAMP accumulation).



#### • Procedure:

- Cells are plated in 96-well or 384-well plates and incubated overnight.
- The cell culture medium is replaced with an assay buffer.
- Cells are incubated with varying concentrations of TASP0433864.
- A fixed, submaximal concentration of glutamate is added to stimulate the mGlu2 receptor.
- The resulting intracellular signal is measured using a plate reader.
- EC<sub>50</sub> values are calculated from the concentration-response curves.
- Source: Membranes prepared from CHO cells expressing the rat mGlu2 receptor.
- Methodology: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins upon receptor activation.

#### Procedure:

- Cell membranes are incubated with varying concentrations of glutamate in the presence or absence of **TASP0433864**.
- The reaction is initiated by the addition of [35]GTPyS.
- After incubation, the bound [35S]GTPyS is separated from the unbound by filtration.
- The amount of bound radioactivity is quantified by liquid scintillation counting.
- The data is analyzed to determine the effect of TASP0433864 on the potency and efficacy of glutamate.





Click to download full resolution via product page

Caption: In Vitro Experimental Workflows.

# In Vivo Pharmacology Quantitative Data Summary



| Model                                   | Species | Effect                                                                                           |
|-----------------------------------------|---------|--------------------------------------------------------------------------------------------------|
| Hippocampal Slice<br>Electrophysiology  | Rat     | Potentiation of DCG-IV's inhibitory effect on field excitatory postsynaptic potentials (fEPSPs). |
| Ketamine-Induced Hyperlocomotion        | Mouse   | Significant inhibition of locomotor activity.                                                    |
| Methamphetamine-Induced Hyperlocomotion | Rat     | Significant inhibition of locomotor activity.                                                    |

### **Experimental Protocols**

- Animal Model: Male Sprague-Dawley rats.
- Methodology: Extracellular field potential recordings from the dentate gyrus of acute hippocampal slices to measure the effect of TASP0433864 on synaptic transmission.
- Procedure:
  - Rats are anesthetized and decapitated. The brain is rapidly removed and placed in icecold artificial cerebrospinal fluid (aCSF).
  - Transverse hippocampal slices (400 μm) are prepared using a vibratome.
  - Slices are allowed to recover in oxygenated aCSF.
  - A recording electrode is placed in the dentate gyrus, and a stimulating electrode is placed in the perforant path.
  - A stable baseline of fEPSPs is established.
  - Slices are perfused with the mGlu2/3 receptor agonist DCG-IV in the presence or absence of TASP0433864.
  - The amplitude of the fEPSP is recorded to determine the extent of synaptic inhibition.



- Animal Models: Male ddY mice (for ketamine model) and male Sprague-Dawley rats (for methamphetamine model).
- Methodology: Measurement of spontaneous locomotor activity in an open-field arena following administration of a psychostimulant and TASP0433864.
- Procedure:
  - Animals are habituated to the testing room and the open-field chambers.
  - TASP0433864 or vehicle is administered via an appropriate route (e.g., oral gavage).
  - After a pre-treatment period, a psychostimulant (ketamine or methamphetamine) or saline is administered.
  - Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using an automated activity monitoring system.
  - The data is analyzed to compare the effects of TASP0433864 on psychostimulant-induced hyperactivity.







Click to download full resolution via product page

Caption: In Vivo Experimental Workflows.

## **Summary and Conclusion**

**TASP0433864** is a highly selective and potent mGlu2 receptor positive allosteric modulator. Its in vitro profile demonstrates clear potentiation of glutamate signaling at the mGlu2 receptor without direct agonist activity or significant off-target effects. In vivo, **TASP0433864** enhances presynaptic inhibition of glutamate release in the hippocampus and effectively attenuates the hyperlocomotor effects of psychostimulants in rodent models. These findings suggest that **TASP0433864** holds promise as a therapeutic agent for disorders associated with glutamate dysregulation, such as schizophrenia. The detailed protocols provided herein offer a foundation for further research and development of this and similar compounds.



• To cite this document: BenchChem. [In-Depth Technical Guide: TASP0433864 (CAS 1431980-60-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611173#tasp0433864-cas-number-1431980-60-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com